molecular formula C17H16ClN5O2 B11269414 5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11269414
M. Wt: 357.8 g/mol
InChI Key: NFTSVPIDLOJFGA-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with the following structural formula:

C16H15ClN4OS\text{C}_{16}\text{H}_{15}\text{ClN}_4\text{OS} C16​H15​ClN4​OS

It contains a triazole ring, a chlorophenyl group, and a methoxybenzyl moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. Here’s a simplified synthetic route:

    Azide Formation: Start with an appropriate amine (e.g., 3-chloroaniline) and react it with sodium azide to form the azide intermediate.

    Alkyne Formation: Prepare the alkyne (e.g., 2-methoxybenzyl bromide) through suitable synthetic methods.

    Click Reaction: Combine the azide and alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding amine.

Common Reagents and Conditions:

    Azide Formation: Sodium azide, solvent (e.g., DMF or DMSO).

    Alkyne Formation: Alkynes (e.g., terminal alkynes), base (e.g., NaOH or KOH).

    Click Reaction: Copper catalyst (e.g., CuSO₄), solvent (e.g., THF).

Major Products: The major product is the desired 1,2,3-triazole-4-carboxamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.

    Industry: Its unique structure could lead to novel materials or catalysts.

Mechanism of Action

The exact mechanism remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-8-3-2-5-11(14)10-19-17(24)15-16(22-23-21-15)20-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

NFTSVPIDLOJFGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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